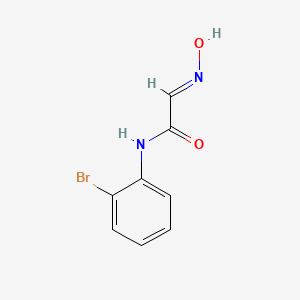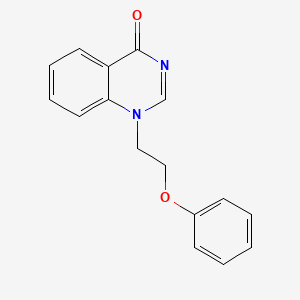
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide, commonly known as Napabucasin, is a small molecule inhibitor that has shown potential in the treatment of cancer. It is a member of the imidazole family, and its chemical structure is C10H8BrN3O2. Napabucasin has been found to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors.
作用机制
The mechanism of action of Napabucasin involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is involved in the regulation of cell growth and survival. It is overexpressed in many types of cancer, and its activation is associated with tumor growth and metastasis. Napabucasin inhibits the activity of STAT3, which leads to the inhibition of cancer stem cells and the suppression of tumor growth.
生化和生理效应
Napabucasin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors. Napabucasin has also been found to enhance the effectiveness of chemotherapy and radiation therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Napabucasin has also been found to inhibit the expression of several genes involved in the regulation of cell growth and survival.
实验室实验的优点和局限性
One of the advantages of Napabucasin is its potential use in cancer therapy. It has been found to have activity against a variety of cancer types, and it has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, there are also some limitations to using Napabucasin in lab experiments. One limitation is its low overall yield, which can make it difficult to produce large quantities of the compound. Another limitation is its relatively high cost, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for the research and development of Napabucasin. One area of research is the optimization of the synthesis method to increase the overall yield of the compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to Napabucasin. Additionally, there is a need for further studies to investigate the safety and efficacy of Napabucasin in clinical trials. Finally, there is a need for the development of new formulations and delivery methods for Napabucasin to improve its bioavailability and therapeutic efficacy.
合成方法
The synthesis of Napabucasin involves a series of chemical reactions. The starting material is 2-bromoaniline, which is reacted with ethyl oxalyl chloride to form a diester. The diester is then treated with hydroxylamine hydrochloride to form the hydroxylamine ester. Finally, the hydroxylamine ester is reacted with 2-bromoacetophenone to form Napabucasin. The overall yield of the synthesis is around 20%.
科学研究应用
Napabucasin has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors. Napabucasin has been shown to have activity against a variety of cancer types, including colorectal, pancreatic, and lung cancer. It has also been found to enhance the effectiveness of chemotherapy and radiation therapy.
属性
IUPAC Name |
(2E)-N-(2-bromophenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQMJREXXFSBT-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N/O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide | |
CAS RN |
1191245-18-7 |
Source


|
| Record name | N-(2-bromophenyl)-2-(N-hydroxyimino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one](/img/structure/B1167896.png)
![1,2-Benzenedicarboxylic acid mono[1-methyl- 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl] ester polymer w](/img/no-structure.png)
![5-(2-phenoxyethyl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1167904.png)
